![molecular formula C26H34FN3O2 B4256888 1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4256888.png)
1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine
Overview
Description
1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, commonly known as FPBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mechanism of Action
FPBP acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPBP are complex and depend on the specific receptor subtype and brain region targeted. In general, it has been shown to modulate the release and uptake of various neurotransmitters, leading to changes in synaptic transmission and neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of using FPBP in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which allows for precise modulation of this target. However, its complex mechanism of action and potential off-target effects make it difficult to interpret the results of experiments using this compound.
Future Directions
For research on FPBP include the development of more selective and potent compounds targeting the 5-HT1A receptor, as well as the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, further studies are needed to elucidate the specific brain regions and circuits targeted by FPBP and the underlying mechanisms of its effects.
Scientific Research Applications
FPBP has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit high affinity and selectivity for a specific subtype of serotonin receptor, making it a promising candidate for the development of new drugs targeting this receptor.
properties
IUPAC Name |
4-(4-fluorophenyl)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN3O2/c1-32-25-9-3-2-8-24(25)29-18-16-28(17-19-29)23-7-5-15-30(20-23)26(31)10-4-6-21-11-13-22(27)14-12-21/h2-3,8-9,11-14,23H,4-7,10,15-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRPCXWRPVVPOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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